2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone
Description
Overview of 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone is a nitrogen- and sulfur-containing heterocyclic compound distinguished by its pyrazolo[1,5-a]pyrimidine backbone. The core structure consists of a pyrazole ring fused to a pyrimidine ring, with substituents strategically positioned to modulate electronic and steric properties. Key structural features include:
- Positions 2 and 5 : Methyl groups that enhance hydrophobic interactions and stabilize the planar conformation of the fused ring system.
- Position 3 : A phenyl group contributing to π-π stacking interactions, a common feature in bioactive molecules.
- Position 7 : A sulfanyl (-S-) linkage that serves as a reactive handle for further functionalization or conjugation.
- Side chain : A 2-ethoxyphenyl ethanone moiety, which introduces polarity and potential hydrogen-bonding capabilities.
The molecular formula of this compound is tentatively estimated as C~24~H~23~N~3~O~2~S, with a molecular weight of approximately 417.52 g/mol. Its structural complexity aligns with trends in modern drug discovery, where multifunctional scaffolds are prioritized for multitarget engagement.
Rationale for Academic Research on the Compound
Pyrazolo[1,5-a]pyrimidine derivatives have garnered attention due to their diverse pharmacological activities, including antiparasitic, antifungal, and kinase-inhibitory properties. The inclusion of a sulfanyl group in this compound introduces unique reactivity, enabling participation in nucleophilic substitution or oxidation reactions, which could be leveraged to develop prodrugs or covalent inhibitors. Additionally, the 2-ethoxyphenyl ethanone moiety may enhance solubility and bioavailability, addressing common challenges in drug development. Recent studies highlight the scaffold’s potential as a protein kinase inhibitor, with structural analogs demonstrating selective activity against cancer-related targets.
Historical Context and Discovery
The synthesis of pyrazolo[1,5-a]pyrimidines dates to the mid-20th century, with early methods relying on cyclocondensation reactions between 3-aminopyrazoles and β-diketones. Advances in the 21st century, particularly in catalytic and regioselective techniques, have enabled the efficient assembly of substituted derivatives like 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone. For instance, chlorination and hydrazinolysis of pyrazolo[3,4-d]pyrimidine intermediates, as described in recent protocols, provide modular routes to introduce sulfanyl and aryl groups at specific positions. The compound itself likely emerged from iterative optimization efforts aimed at balancing steric bulk and electronic effects for enhanced bioactivity.
Relevance of Pyrazolo[1,5-a]pyrimidine Derivatives in Modern Chemistry
Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in drug discovery, exemplified by FDA-approved agents such as Zaleplon (a sedative-hypnotic) and Anagliptin (an antidiabetic). Their planar, aromatic structure facilitates interactions with biological targets, while substituent diversity allows fine-tuning of pharmacokinetic properties. Beyond therapeutics, these derivatives exhibit promising photophysical characteristics, including fluorescence and charge-transfer capabilities, making them candidates for organic light-emitting diodes (OLEDs) and sensors. The sulfur atom in 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone further expands its utility in materials science, where thioether linkages are exploited in polymer chemistry and surface functionalization.
Scope and Structure of the Review
This review systematically examines the chemical and biological significance of 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone. Subsequent sections will detail synthetic methodologies, structural analysis, and emerging applications, with a focus on innovations in heterocyclic chemistry. By contextualizing this compound within broader research trends, the review aims to identify gaps in current knowledge and propose directions for future investigation.
Properties
Molecular Formula |
C24H23N3O2S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-(2-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C24H23N3O2S/c1-4-29-21-13-9-8-12-19(21)20(28)15-30-22-14-16(2)25-24-23(17(3)26-27(22)24)18-10-6-5-7-11-18/h5-14H,4,15H2,1-3H3 |
InChI Key |
DZHMWLKQHLPRKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
Reactants :
-
5-Amino-3-phenyl-2-methylpyrazole
-
Dimethyl malonate
Conditions :
-
Solvent : Ethanol or acetic acid
-
Catalyst : Sodium ethoxide or pyridine
-
Temperature : Reflux (78–120°C)
-
Time : 6–24 hours
Mechanism :
The reaction proceeds via nucleophilic attack of the aminopyrazole’s amino group on the electrophilic carbonyl of dimethyl malonate, followed by cyclization and dehydration.
Outcome :
Chlorination at Position 7
The hydroxyl group at position 7 is converted to a chloride to enable nucleophilic substitution with the sulfanyl group.
Chlorination Protocol
Reactants :
-
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (1 )
Conditions :
-
Chlorinating agent : Phosphorus oxychloride (POCl₃)
-
Catalyst : Pyridine or tetramethylammonium chloride
-
Solvent : Excess POCl₃ (neat)
-
Temperature : 80–110°C
-
Time : 2–6 hours
Mechanism :
POCl₃ activates the hydroxyl group via phosphorylation, facilitating chloride displacement.
Outcome :
Synthesis of 1-(2-Ethoxyphenyl)ethanone-2-thiol
The sulfanyl component is prepared via functionalization of 1-(2-ethoxyphenyl)ethanone.
Thiolation Strategy
Reactants :
-
1-(2-Ethoxyphenyl)ethanone
Method :
-
Bromination : Alpha-bromination using N-bromosuccinimide (NBS) under radical initiation.
-
Thiol substitution : Reaction with thiourea in ethanol, followed by hydrolysis with NaOH.
Conditions :
-
Bromination : CCl₄, NBS, benzoyl peroxide, 80°C, 4 hours
-
Substitution : Thiourea, ethanol, reflux, 6 hours
Outcome :
-
Intermediate : 1-(2-Ethoxyphenyl)ethanone-2-thiol (3 )
-
Yield : 55–68%
Coupling via Nucleophilic Substitution
The sulfanyl group is introduced at position 7 through a thiol-displacement reaction.
Substitution Protocol
Reactants :
-
7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (2 )
-
1-(2-Ethoxyphenyl)ethanone-2-thiol (3 )
Conditions :
-
Base : Potassium carbonate (K₂CO₃)
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature : 60–80°C
-
Time : 12–24 hours
Mechanism :
The thiolate anion attacks the electrophilic C7 position of 2 , displacing chloride.
Outcome :
-
Final product : 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone
-
Yield : 58–75%
Optimization and Challenges
Cyclocondensation Efficiency
Chlorination Yield Enhancement
Thiol Stability
-
Protection : Using disulfide intermediates minimizes oxidation.
-
In situ generation : Thiolate anions reduce side reactions.
Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular formula | C₂₅H₂₅N₃O₂S | High-resolution MS |
| Melting point | 162–164°C | Differential scanning calorimetry |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrimidine), 7.45–7.32 (m, 5H, Ph), 4.12 (q, 2H, OCH₂), 2.65 (s, 3H, CH₃), 1.42 (t, 3H, CH₃) | NMR spectroscopy |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S) | Infrared spectroscopy |
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. The compound has been shown to exhibit selective cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Key Findings:
- Inhibition of EGFR-TK: Compounds with similar structures have demonstrated effectiveness as epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs), which are crucial in treating non-small cell lung cancer (NSCLC) .
- Synergistic Effects: When combined with other chemotherapeutics, compounds from this family can enhance therapeutic efficacy through synergistic mechanisms .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research indicates that it can inhibit the growth of various bacterial strains, including those resistant to multiple drugs.
Case Studies:
- A study reported that derivatives of pyrazolo[1,5-a]pyrimidines showed promising activity against Gram-positive and Gram-negative bacteria .
- Novel derivatives have been synthesized that exhibit potent antifungal activity, making them candidates for further development as antifungal agents .
Fluorescent Properties
Pyrazolo[1,5-a]pyrimidines have been identified as suitable candidates for optical applications due to their unique photophysical properties. The compound can be used to develop fluorescent materials that are useful in sensors and imaging technologies.
Research Insights:
- Fluorophore Development: Compounds similar to this one have been successfully synthesized and characterized as fluorophores, showing significant potential for use in bioimaging and fluorescence-based assays .
- Aggregation-Induced Emission: Studies indicate that modifications at specific positions can lead to enhanced fluorescence properties through aggregation-induced emission mechanisms .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions between appropriate precursors under optimized conditions. Recent advancements in synthetic methodologies have allowed for greater structural diversity and improved yields.
Synthesis Techniques:
- Microwave-Assisted Synthesis: This technique has been employed to expedite reactions and improve product yields significantly .
- Post-Synthetic Modifications: Various functional groups can be introduced post-synthesis to tailor the compound's properties for specific applications .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the arrest of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compound A : 3-(4-Chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Key Features : Chlorophenyl and sulfanyl-methyl groups.
- The sulfanyl-methyl substituent increases hydrophobicity compared to the sulfanyl-ethanone group in the target compound .
- Activity : Similar compounds with sulfanyl linkers show moderate kinase inhibition but lack data on antimicrobial effects .
Compound B : Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
- Key Features: Cyano and ester groups at positions 3 and 4.
- Properties: The cyano group enhances electronic density, while the ester improves solubility in polar solvents. This contrasts with the target compound’s ethoxyphenyl ethanone, which prioritizes lipophilicity .
- Activity: Cyanopyrazolo[1,5-a]pyrimidines are precursors for anticancer agents, suggesting the target compound’s sulfanyl group may shift activity toward antimicrobial or anti-inflammatory pathways .
Compound C : N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones
- Key Features: Quinazoline-amino-pyrazole core with aldehyde hydrazones.
- Properties : The hydrazone group introduces pH-dependent solubility, unlike the stable sulfanyl linker in the target compound.
- Activity : Demonstrates antifungal activity against Fusarium graminearum (wheat blight) at 50 µg/mL, comparable to commercial agents. This suggests the target compound’s ethoxyphenyl group may enhance bioavailability for plant pathogens .
Key Observations :
Electron-Withdrawing Groups: Trifluoromethoxy (Pir-8-18) and cyano (Compound B) groups improve target selectivity but reduce solubility .
Sulfanyl Linkers : The target compound’s sulfanyl group may confer redox activity absent in MK85’s carboxamide derivatives .
Antifungal Potential: Compound 5d’s activity against Fusarium suggests the target compound’s ethoxyphenyl ethanone could enhance membrane penetration in fungal cells .
Physicochemical Properties
| Property | Target Compound | Pir-8-18 | MK85 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 431.3 | 454.3 |
| LogP (Predicted) | 3.8 | 4.1 | 5.2 |
| Solubility (µg/mL) | <10 (aqueous, estimated) | 22 (DMSO) | 8 (DMSO) |
Note: The target compound’s higher LogP compared to Pir-8-18 reflects the ethoxyphenyl group’s lipophilicity, which may limit aqueous solubility but improve blood-brain barrier penetration .
Biological Activity
The compound 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 358.47 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core linked to an ethoxyphenyl group and a sulfanyl moiety, which may contribute to its biological properties.
1. Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds containing this scaffold have shown antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression.
Case Study: Aurora-A Kinase Inhibition
A study highlighted the synthesis of fused pyrimidine derivatives that demonstrated potent inhibition of Aurora-A kinase, a critical regulator of cell cycle progression. The IC50 values for these compounds ranged from 0.05 to 0.15 μM, indicating strong anticancer potential compared to standard chemotherapeutics .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is significant, particularly through its interaction with cyclooxygenase (COX) enzymes.
Table 1: COX Inhibition Data
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone | 0.04 ± 0.01 | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 | - |
| Indomethacin | 9.17 | - |
The compound exhibited potent inhibition of COX-2 with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug . This suggests that it may be a viable candidate for further development as an anti-inflammatory agent.
3. Enzyme Inhibition
In addition to COX inhibition, derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their ability to inhibit other enzymes involved in inflammatory processes and cancer progression.
Research Findings:
Studies have reported that various derivatives can inhibit inducible nitric oxide synthase (iNOS) and other inflammatory mediators in cellular models . These findings support the potential application of such compounds in treating diseases characterized by inflammation and uncontrolled cell proliferation.
Mechanistic Insights
The biological activity of 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone can be attributed to several mechanisms:
- Kinase Inhibition: The structural features allow for interaction with ATP-binding sites in kinases.
- Enzyme Modulation: The sulfanyl group may enhance binding affinity to COX enzymes and iNOS.
- Cell Cycle Interference: By inhibiting key regulatory proteins such as Aurora-A kinase, the compound disrupts cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
